7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
Description
7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride (CAS: 1803582-49-1) is a structurally complex organic compound featuring a spirocyclic framework with a benzyl substituent, a carboxylic acid group at position 9, and a hydrochloride salt. Its molecular formula is C₈H₁₄ClNO₃, with a molecular weight of 207.66 g/mol . The compound is supplied by American Elements in high-purity grades (up to 99.999%) and diverse packaging formats, including pharmaceutical and reagent grades, making it suitable for research and industrial applications . The IUPAC name and structural descriptors (e.g., InChIKey, SMILES) confirm its bicyclic architecture, where oxygen and nitrogen atoms occupy distinct positions within the spiro[4.4]nonane system .
Properties
IUPAC Name |
7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3.ClH/c17-14(18)13-9-16(8-12-4-2-1-3-5-12)10-15(13)6-7-19-11-15;/h1-5,13H,6-11H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKDVOAMBBYMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CN(CC2C(=O)O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the benzyl group and the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of different derivatives, depending on the nucleophile used.
Scientific Research Applications
7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Positional Isomerism
Key Differences in Functional Groups and Substituents:
7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one (CAS: 119102-90-8) Molecular Formula: C₁₄H₁₇NO₂ Key Features: Replaces the carboxylic acid group at position 9 with a ketone at position 1. Implications: The absence of a carboxylic acid and hydrochloride reduces polarity and solubility compared to the primary compound. Its structural similarity score of 0.96 suggests near-identical spirocyclic geometry but altered reactivity due to the ketone .
2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid (CAS: 2387596-75-8) Molecular Formula: C₈H₁₃NO₃ Key Features: Carboxylic acid at position 4 instead of 9; lacks the benzyl group and hydrochloride. The free acid form (vs. hydrochloride) may affect solubility in aqueous systems .
Variations in Spiro Ring Systems
7-Oxa-2-azaspiro[3.5]nonane hydrochloride (CAS: 1417633-09-0) Molecular Formula: C₇H₁₄ClNO Key Features: Smaller spiro[3.5]nonane ring with swapped oxygen/nitrogen positions. Implications: Reduced ring strain and altered electronic properties compared to the [4.4] system. Similarity score: 0.74 .
7-azaspiro[3.5]nonan-2-ol hydrochloride (CAS: 587869-08-7) Molecular Formula: C₈H₁₆ClNO Key Features: Hydroxyl group at position 2 and [3.5] spiro system. Implications: Enhanced hydrogen-bonding capacity but lower structural rigidity than the [4.4] analog .
Substituent-Driven Functional Differences
7-[(tert-butoxy)carbonyl]-9-fluoro-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid (CAS: 1261726-45-7) Molecular Formula: C₁₃H₂₀FNO₅ Key Features: Fluorine at position 9 and a tert-butoxycarbonyl (t-Boc) protecting group. Implications: Fluorine enhances metabolic stability; the t-Boc group allows selective deprotection for synthetic modifications .
Comparative Data Table
Research and Application Insights
Biological Activity
7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride is a complex organic compound with significant potential in biological research and applications. Its unique spirocyclic structure and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉ClN₁O₃ |
| Molecular Weight | 304.78 g/mol |
| CAS Number | 147611-04-9 |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound acts as an acylating agent through nucleophilic acyl substitution reactions, which can alter the activity of target proteins and enzymes, leading to various biological effects.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting potential efficacy against various pathogens.
- Enzyme Inhibition : It has been reported to inhibit the activity of nicotinamide adenine dinucleotide (NAD+) biosynthesis enzymes such as NAMPT (Nicotinamide adenine dinucleotide biosynthesis pathway), which is crucial for cellular metabolism and energy production .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of spirocyclic compounds found that derivatives similar to 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane exhibited significant activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
- Toxicological Profile : Toxicokinetic studies have shown that related compounds generally exhibit low toxicity profiles in repeated-dose toxicity experiments, suggesting that 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane may also share this characteristic .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Toxicity Profile |
|---|---|---|
| (8S)-7-tert-butoxycarbonyl-1,4-dioxa-7-azaspiro[4.4]nonane | Moderate antimicrobial properties | Low toxicity |
| N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[3.5]nonane | Potential anti-inflammatory effects | Moderate toxicity |
Q & A
Q. What are the key structural features and identifiers of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride?
Answer: The compound is a spirocyclic heterocycle containing both oxygen (oxa) and nitrogen (aza) moieties. Key identifiers include:
- CAS No. : 1803582-49-1
- Molecular Formula : C₈H₁₄ClNO₃ (MW: 207.66 g/mol)
- IUPAC Name : 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid; hydrochloride
- Spiro System : A bicyclic structure where two rings share a single atom (spiro[4.4] framework) .
Methodological Insight : Confirm identity via NMR (¹H/¹³C) and mass spectrometry, cross-referencing with PubChem CID 86767691 .
Q. What synthetic routes are reported for this compound?
Answer: Synthesis typically involves cyclization and functional group protection/deprotection. Key methods include:
Methodological Insight : Optimize yields by controlling reaction temperature (e.g., 0–25°C) and using anhydrous solvents (e.g., THF or DCM) .
Q. How is the compound characterized analytically?
Answer: Standard analytical workflows include:
Methodological Insight : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for purity analysis .
Advanced Research Questions
Q. What challenges arise in optimizing synthesis scalability?
Answer: Key challenges include:
- Stereochemical Control : Spontaneous racemization during cyclization; mitigate via low-temperature reactions .
- Byproduct Formation : Competing pathways generate azetidine or open-chain byproducts. Monitor via TLC/LC-MS .
- Salt Stability : Hydrochloride form hygroscopic; store under inert atmosphere .
Methodological Insight : Use kinetic vs. thermodynamic control (e.g., adjusting reaction time/temperature) to favor spirocyclic products .
Q. How to resolve contradictions in reported biological activity data?
Answer: Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (e.g., recombinant FAAH vs. tissue extracts) .
- Solubility Issues : Poor aqueous solubility skews IC₅₀ values. Use DMSO stocks ≤0.1% v/v .
Methodological Insight : Validate activity via orthogonal assays (e.g., enzymatic inhibition + cellular uptake studies) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Answer:
- Functional Group Modifications : Replace benzyl with substituted aryl groups to probe steric/electronic effects .
- Spiro Ring Expansion : Synthesize spiro[4.5] analogs to assess ring size impact on target binding .
- Protease Stability : Introduce methyl groups to evaluate metabolic stability in liver microsomes .
Methodological Insight : Combine molecular docking (e.g., AutoDock Vina) with synthetic SAR to prioritize targets .
Q. How to address stereochemical uncertainties in spirocyclic systems?
Answer:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or diastereomeric salt formation .
- X-ray Analysis : Resolve absolute configuration via single-crystal diffraction (e.g., CCDC entry for related analogs) .
Methodological Insight : For non-crystalline samples, employ vibrational circular dichroism (VCD) or NOESY for relative configuration .
Q. What computational approaches predict interactions with biological targets?
Answer:
- Molecular Dynamics (MD) : Simulate binding to FAAH or similar enzymes (e.g., 100-ns simulations in GROMACS) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modifications .
Methodological Insight : Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Q. What safety precautions are recommended for handling this compound?
Answer:
- Data Gaps : Safety data (e.g., LD₅₀) are not publicly available; request SDS from suppliers .
- General Practices : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact .
Methodological Insight : Conduct toxicity screening (e.g., Ames test) early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
